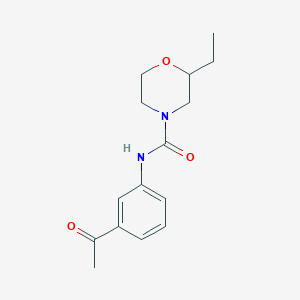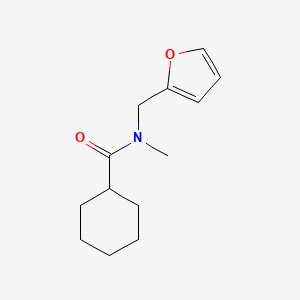
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has gained attention in the scientific community due to its potential for use in various research applications. This compound belongs to the thiomorpholine class of molecules, which are known for their diverse biological activities.
Wirkmechanismus
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to inhibit the activity of certain enzymes, specifically those involved in the biosynthesis of sphingolipids. This inhibition leads to the accumulation of ceramide, a lipid that has been shown to have pro-apoptotic effects on cancer cells. (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has also been found to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its potential as a cancer treatment.
Biochemical and Physiological Effects:
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cellular signaling pathways. These effects are largely attributed to the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments is its potential as a cancer treatment, which could lead to the development of new and effective cancer therapies. Additionally, the compound's ability to inhibit sphingolipid biosynthesis and induce ceramide accumulation could be useful in the study of various biological processes. However, limitations of using (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research involving (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. One area of interest is the development of (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of various diseases. Finally, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone could be used in combination with other compounds to enhance its therapeutic potential.
Synthesemethoden
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone can be synthesized through a multi-step process starting from 2,5-dimethylphenylamine and thiocarbonyldiimidazole. The reaction involves the formation of an intermediate, which is then reacted with morpholine to yield (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone. The purity of the final product can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been shown to have potential for use in various scientific research applications, including drug discovery and development, as well as in the study of various biological processes. Specifically, (2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone has been found to have activity against certain cancer cell lines, making it a potential candidate for use in cancer treatment.
Eigenschaften
IUPAC Name |
(2,5-dimethylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-3-4-11(2)12(9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLPHAPCCOFEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl)-thiomorpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)



![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)